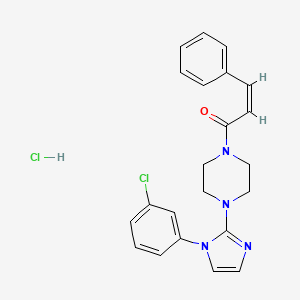
(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, molar mass, etc.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Studies have demonstrated that piperazine derivatives, including structures similar to (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride, exhibit notable antimicrobial and antifungal activities. These compounds have been synthesized and assessed for their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed moderate activity, suggesting their potential as antimicrobial and antifungal agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009; Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).
Role in Cancer Research
Another significant area of research involving this compound relates to its potential application in cancer research. Derivatives of (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride have been synthesized and evaluated for their cytotoxic activities on cancer cell lines. These studies aim to discover new therapeutic agents capable of inhibiting cancer cell growth, with some compounds exhibiting promising results (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Chemotherapy Against Tropical Diseases
Research into metal-based chemotherapy for treating tropical diseases has utilized compounds structurally related to (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride. These studies focus on developing novel treatments for diseases like Chagas disease, caused by Trypanosoma cruzi. Copper and gold complexes of related compounds have shown higher growth inhibitory activity against cultures of epimastigotes of T. cruzi than their parental compounds, indicating a potential pathway for new drug development (M. Navarro, T. Lehmann, E. J. Cisneros-Fajardo, et al., 2001).
Pharmaceutical Analysis and Drug Development
The development of ion-selective electrodes for pharmaceutical analysis of imidazole derivatives, including ketoconazole, highlights the compound's relevance in enhancing analytical methods. This research supports the efficient and accurate determination of drug levels in biological fluids and pharmaceutical preparations, facilitating drug development and quality control processes (M. Shamsipur, F. Jalali, 2000).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.
Direcciones Futuras
This would involve potential applications or areas of research involving the compound.
Propiedades
IUPAC Name |
(Z)-1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O.ClH/c23-19-7-4-8-20(17-19)27-12-11-24-22(27)26-15-13-25(14-16-26)21(28)10-9-18-5-2-1-3-6-18;/h1-12,17H,13-16H2;1H/b10-9-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZQIYAIOBYPHW-KVVVOXFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C=CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)/C=C\C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
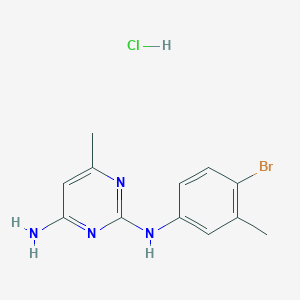
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
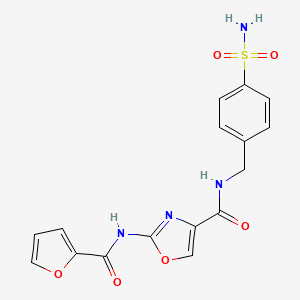
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
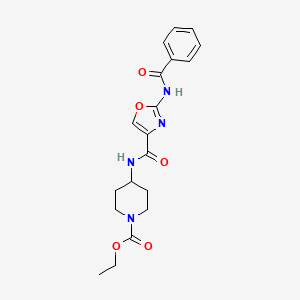
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
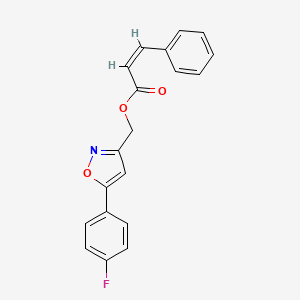
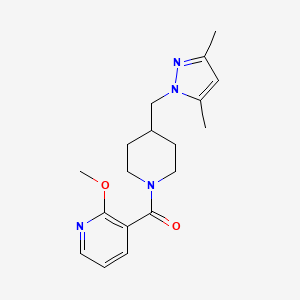
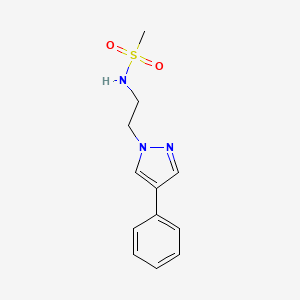
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)
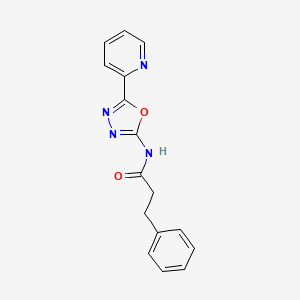
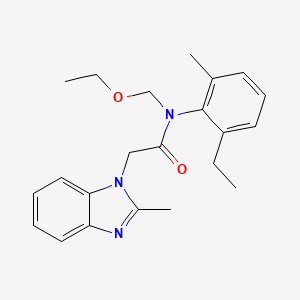
![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)